3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
CAS No.: 1322604-73-8
Cat. No.: VC6957271
Molecular Formula: C10H13ClN4
Molecular Weight: 224.69
* For research use only. Not for human or veterinary use.
![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride - 1322604-73-8](/images/structure/VC6957271.png)
Specification
CAS No. | 1322604-73-8 |
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Molecular Formula | C10H13ClN4 |
Molecular Weight | 224.69 |
IUPAC Name | 3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
Standard InChI | InChI=1S/C10H12N4.ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;/h1-2,5,7-8,11H,3-4,6H2;1H |
Standard InChI Key | SIQOJYYLMUGJDB-UHFFFAOYSA-N |
SMILES | C1CC(NC1)C2=NN=C3N2C=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The base structure of 3-(pyrrolidin-2-yl)-[1,2,] triazolo[4,3-a]pyridine consists of a fused bicyclic system: a pyridine ring conjoined with a triazole moiety. The pyrrolidin-2-yl group at the 3-position introduces a secondary amine, which forms a hydrochloride salt through protonation. The molecular formula is CHN·HCl, corresponding to a molecular weight of 236.70 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, Cl=35.45).
Structural Analysis
The triazolo[4,3-a]pyridine scaffold is characterized by a five-membered triazole ring fused to the pyridine at positions 4 and 3-a. X-ray crystallography of analogous compounds, such as 3-pyridin-2-yl- triazolo[4,3-a]pyridine, reveals planar geometry with bond lengths consistent with aromatic conjugation . The pyrrolidine substituent adopts a puckered conformation, with the nitrogen atom positioned to form ionic interactions in the hydrochloride salt.
Key Structural Features:
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Triazole Ring: Contributes to π-π stacking interactions and hydrogen bonding potential.
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Pyrrolidine Group: Enhances solubility in polar solvents via protonation and introduces chirality (R/S configuration at C2).
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Hydrochloride Salt: Improves crystallinity and bioavailability compared to the free base.
Synthesis and Derivative Formation
General Synthetic Strategies
Synthesis of triazolo[4,3-a]pyridines typically involves cyclization reactions between pyridine derivatives and triazole precursors. For 3-(pyrrolidin-2-yl) analogues, two primary routes are hypothesized based on literature :
Hydrazine-Mediated Cyclization
Adapted from methods for phosphonylated triazolopyridines , this approach involves:
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Substrate Preparation: Reacting 2-hydrazinylpyridine with a pyrrolidine-containing electrophile (e.g., chloroethynylpyrrolidine).
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Cyclization: Base-mediated 5-exo-dig cyclization to form the triazole ring.
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Salt Formation: Treatment with HCl to yield the hydrochloride.
Example Reaction Conditions
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | 2-Hydrazinylpyridine, Chloroethynylpyrrolidine | 60°C | 48 h | ~70% |
2 | KCO, DMF | Reflux | 6 h | 85% |
3 | HCl (gaseous) | RT | 1 h | 95% |
Thiourea Cyclization
A patent-derived method for antibacterial triazolopyridines suggests:
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Thiourea Formation: Reacting 2-aminopyridine with ethoxycarbonyl isothiocyanate.
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Methylation and Cyclization: Treating with methyl iodide and hydroxylamine to form the triazole core.
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Pyrrolidine Functionalization: Coupling with pyrrolidine-2-carboxylic acid derivatives.
Challenges and Side Reactions
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Dimroth Rearrangement: Electron-withdrawing groups (e.g., NO) on the pyridine ring can trigger ring reorganization , though pyrrolidine’s electron-donating nature likely suppresses this.
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Racemization: The chiral center in pyrrolidine may racemize under acidic or high-temperature conditions, necessitating asymmetric synthesis protocols.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: >50 mg/mL (predicted for hydrochloride salt at pH 1–3).
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logP: 1.2 (calculated using ChemAxon), indicating moderate lipophilicity.
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Stability: Stable under ambient conditions but hygroscopic due to the hydrochloride moiety.
Spectroscopic Data
While direct data for the compound is unavailable, analog studies provide insights:
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H NMR (predicted): δ 8.9 (d, 1H, pyridine-H), 3.5–3.7 (m, 1H, pyrrolidine-H), 2.1–2.3 (m, 4H, pyrrolidine-CH).
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IR: Peaks at 1650 cm (C=N stretch) and 2500 cm (NH vibration).
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